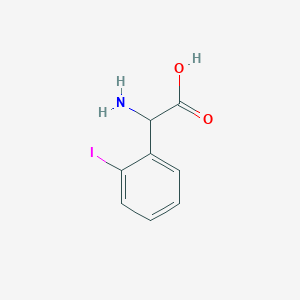

2-amino-2-(2-iodophenyl)acetic Acid

カタログ番号 B2479639

CAS番号:

1041466-50-5

分子量: 277.061

InChIキー: QIGZRXHDPOCVBZ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Usually In Stock

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

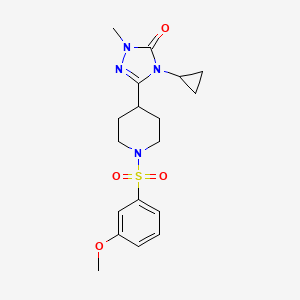

2-amino-2-(2-iodophenyl)acetic Acid, also known as 2-Amino-2-(4-iodophenyl)acetic acid, is a compound with the molecular weight of 277.06 . It is an amino acid derivative that contains an amino group and a carboxylic acid group as functional groups .

Molecular Structure Analysis

The InChI code for 2-amino-2-(2-iodophenyl)acetic Acid is1S/C8H8INO2/c9-6-3-1-5 (2-4-6)7 (10)8 (11)12/h1-4,7H,10H2, (H,11,12) . This indicates the presence of iodine, nitrogen, oxygen, and carbon atoms in the molecule. Physical And Chemical Properties Analysis

2-amino-2-(2-iodophenyl)acetic Acid has a molecular weight of 277.06 . It is a powder at room temperature . The compound has a melting point of 204-205 .科学的研究の応用

Ligand in Catalytic Reactions

- 2-Amino-2-(2-iodophenyl)acetic acid has been utilized in the synthesis of 1-(2-Iodophenyl)-1H-tetrazole, which is then used as a ligand for palladium(II)-catalyzed Heck reactions. This demonstrates its potential in facilitating cross-coupled product formation in organic synthesis (Gupta, Song, & Oh, 2004).

Role in Synthesis of Schiff Base Ligands

- The compound is involved in the synthesis of Schiff base ligands for metal ions. These ligands and their metal complexes have been characterized and analyzed for their antioxidant properties and xanthine oxidase inhibitory activities, illustrating the compound's utility in developing potential therapeutic agents (Ikram et al., 2015).

Application in Cyclopeptide Research

- Research involving biphenyl-containing pseudo-amino acids, similar in structure to 2-amino-2-(2-iodophenyl)acetic acid, indicates its relevance in the study of cyclic peptides and their conformations. This has implications for understanding peptide structure and function (Brandmeier, Sauer, & Feigel, 1994).

Use in Electrochemical Studies

- Derivatives of 2-amino-2-(2-iodophenyl)acetic acid have been synthesized for enhancing the electrochemical properties of poly ortho aminophenol films, showing the potential of these derivatives in supercapacitor applications (Kowsari, Ehsani, Assadi, Safari, & Sajedi, 2019).

Influence on Chemical Synthesis

- The compound is involved in the synthesis of various chemicals and intermediates, which further highlights its broad applicability in chemical research. For example, its derivatives have been used in the synthesis of anticancer compounds, showcasing its role in the development of new therapeutic agents (Liu Ying-xiang, 2007).

Facilitation of Medicinal Chemistry Research

- Its derivatives have been employed in the synthesis of axially chiral amino acids, which are efficient catalysts in asymmetric aldol reactions. This has implications in the field of medicinal chemistry, especially in the development of stereoselective synthesis methods (Kano, Tokuda, & Maruoka, 2006).

Potential in Drug Development

- Its structural derivatives have been synthesized and analyzed for their potential as anticancer drugs, illustrating its utility in the synthesis of novel therapeutic compounds (Sharma et al., 2018).

Safety and Hazards

特性

IUPAC Name |

2-amino-2-(2-iodophenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGZRXHDPOCVBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)N)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-2-(2-iodophenyl)acetic Acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![6-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2479560.png)

![N-(3-fluorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2479563.png)

![N-[(3-chlorophenyl)methyl]-4-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2479566.png)

![N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2479570.png)

![(4'-Fluoro-[1,1'-biphenyl]-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2479571.png)

![2-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2479574.png)

![3-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-furylmethyl)benzamide](/img/structure/B2479575.png)

![7,7-Difluorospiro[3.5]nonan-2-one](/img/structure/B2479579.png)